molecular formula C11H24N2O2 B1212200 4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine CAS No. 81099-36-7

4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine

Cat. No.: B1212200
CAS No.: 81099-36-7
M. Wt: 216.32 g/mol
InChI Key: SBJJYUQVSIWVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,3-oxazolidine and 3,4,4-trimethyl-1,3-oxazolidine are organic compounds belonging to the oxazolidine family. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. They are used in various industrial applications, including as intermediates in chemical synthesis and as components in formulations for metalworking fluids.

Scientific Research Applications

Allergenicity Evaluation

Bioban CS-1135 has been evaluated for its potential to cause allergic reactions. Yamano, Shimizu, and Noda (2004) conducted a study using both guinea pigs and mice, demonstrating that Bioban CS-1135 is a skin sensitizer, though with a lower potency compared to other biocides (Yamano, Shimizu, & Noda, 2004).

Contact Allergy in Metalworkers

Brinkmeier, Geier, Lepoittevin, and Frosch (2002) conducted a study on metalworkers and found that Bioban CS 1135, among other Biobans, can cause contact allergy, although the reactions were often weak and not consistently reproducible (Brinkmeier, Geier, Lepoittevin, & Frosch, 2002).

Formaldehyde Release in Metalworking Fluids

De Groot, Geier, Flyvholm, Lensen, and Coenraads (2010) reviewed the use of Bioban CS 1135 in metalworking fluids, noting its low frequency as a sensitizer and potential irritant reactions. The study highlights the relationship between positive patch test reactions to Bioban CS 1135 and formaldehyde sensitivity (de Groot et al., 2010).

Mutagenicity Potential

Charles, Spencer, Schisler, Cifone, Budinsky, and Gollapudi (2005) explored the mutagenic action of Bioban CS-1246 in mouse lymphoma cells, providing insights that could be relevant to understanding Bioban CS 1135's mutagenic potential. They concluded that the mutagenicity observed in vitro might not translate to in vivo settings due to existing detoxification mechanisms in organisms (Charles et al., 2005).

Biocide Efficacy against Mycobacteria

Selvaraju, Khan, and Yadav (2011) investigated the effectiveness of Bioban CS 1135 against Mycobacterium immunogenum and Pseudomonas fluorescens in metalworking fluids. Their findings highlight the complexity of biocide susceptibility and the importance of rigorous testing in different environments (Selvaraju, Khan, & Yadav, 2011).

Mechanism of Action

Bioban CS 1135 works by preventing bacterial degradation in systems, which often result in gas production, off-odors, changes in color, and loss of viscosity and film-forming properties . Its active component is both water- and oil-soluble .

Safety and Hazards

Bioban CS 1135 causes irreversible eye damage and skin irritation. It is harmful if swallowed, absorbed through the skin, or inhaled . It is also a combustible liquid .

Relevant Papers A study investigated the biocidal efficacy of Bioban CS 1135 and other biocides against Mycobacterium immunogenum in semi-synthetic metalworking fluids . The study highlighted the importance of rigorous efficacy testing and validation of biocides .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 4,4-Dimethyl-1,3-oxazolidine

      Synthesis: This compound can be synthesized by reacting isobutyraldehyde with ethanolamine under acidic conditions. The reaction typically involves heating the mixture to promote cyclization, forming the oxazolidine ring.

      Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) and may require a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.

  • 3,4,4-Trimethyl-1,3-oxazolidine

      Synthesis: This compound can be synthesized by reacting acetone with ethanolamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring.

      Reaction Conditions: The reaction is typically conducted at room temperature to moderate temperatures (20-50°C) and may use catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of these compounds often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Both compounds can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxazolidinones or other oxidized derivatives.
  • Reduction

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the oxazolidine ring into more reduced forms, such as amines.
  • Substitution

    • Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazolidine ring. Common reagents include alkyl halides or acyl chlorides, which can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Properties

IUPAC Name

4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C5H11NO/c1-6(2)4-8-5-7(6)3;1-5(2)3-7-4-6-5/h4-5H2,1-3H3;6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJJYUQVSIWVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1)C.CC1(COCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81099-36-7
Record name Bioban CS 1135
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81099-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bioban CS 1135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081099367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Reactant of Route 2
Reactant of Route 2
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Reactant of Route 3
Reactant of Route 3
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Reactant of Route 4
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Reactant of Route 5
Reactant of Route 5
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine
Reactant of Route 6
4,4-dimethyl-1,3-oxazolidine;3,4,4-trimethyl-1,3-oxazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.